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Cat. No.: B1437959 Get Quote

Introduction: Significance and Physicochemical
Profile
2-Bromo-5-fluoro-4-methylbenzoic acid (CAS No. 1003709-54-3) is a halogenated aromatic

carboxylic acid derivative. Its utility in organic synthesis is significant, primarily serving as an

intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The strategic

placement of its functional groups imparts specific reactivity:

Carboxylic Acid: Enables amide bond formation, esterification, or can act as a directing

group in certain reactions.

Bromine Atom: Serves as a versatile handle for metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-

heteroatom bonds.[3]

Fluorine Atom: Influences the molecule's electronic properties, pKa, lipophilicity, and

metabolic stability, which are critical parameters in drug design.[4]

Methyl Group: Modulates the electronic landscape of the aromatic ring and can be a site for

further functionalization.
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This combination makes the compound a valuable precursor for creating novel therapeutic

agents and functional materials.[1][3]

Table 1: Physicochemical Properties of 2-Bromo-5-
fluoro-4-methylbenzoic acid

Property Value Source

CAS Number 1003709-54-3 [1]

Molecular Formula C₈H₆BrFO₂ [1]

Molecular Weight 233.03 g/mol [1]

Appearance Solid powder [3]

Boiling Point 314.7±42.0°C (Predicted) [1]

Retrosynthetic Analysis
A successful synthesis of 2-Bromo-5-fluoro-4-methylbenzoic acid hinges on achieving

precise regiochemical control of the three substituents around the benzene ring. We can

envision several retrosynthetic disconnections.
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Caption: Retrosynthetic pathways for 2-Bromo-5-fluoro-4-methylbenzoic acid.

This analysis highlights three primary strategies:
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Pathway A (Electrophilic Aromatic Substitution): The most direct, yet challenging, route

involves the bromination of a pre-existing 5-fluoro-4-methylbenzoic acid. The challenge lies

in directing the incoming electrophile to the sterically hindered C2 position over other

activated positions.

Pathway B (Sandmeyer Reaction): A robust, multi-step approach that builds the substitution

pattern around an aniline precursor. The position of the bromine is unequivocally defined by

the initial position of the amino group, offering excellent regiocontrol.

Pathway C (Directed ortho-Metalation): A powerful modern technique where the carboxylate

group directs lithiation to the adjacent ortho-position, followed by quenching with an

electrophilic bromine source.

Synthesis Pathway I: Directed ortho-Metalation
(DoM) Strategy
Directed ortho-metalation (DoM) is a highly effective method for regioselective functionalization

of aromatic rings.[5] The strategy leverages a directing metalating group (DMG) to guide a

strong base (typically an organolithium reagent) to deprotonate a specific ortho-proton. The

resulting aryllithium intermediate is then trapped with an electrophile.[6]

Mechanistic Principles
In this case, the carboxylic acid of the starting material, 5-fluoro-4-methylbenzoic acid, is first

deprotonated by the organolithium base to form a lithium carboxylate. This carboxylate then

acts as the DMG, coordinating the lithium cation and directing a second equivalent of the base

to deprotonate the C2 position, which is ortho to the carboxylate.
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Caption: Workflow for the Directed ortho-Metalation (DoM) pathway.

Proposed Experimental Protocol
Starting Material: 5-Fluoro-4-methylbenzoic acid (synthesis required, typically via oxidation of

4-fluoro-3-methyltoluene).
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using

a dry ice/acetone bath.

Substrate Addition: Dissolve 5-fluoro-4-methylbenzoic acid (1.0 eq) in a minimal amount of

anhydrous THF and add it dropwise to the cooled solvent.

Lithiation: Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise via syringe,

maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid,

and the second performs the ortho-lithiation. Stir the resulting mixture for 1-2 hours at -78 °C.

Electrophilic Quench: Dissolve a suitable electrophilic bromine source, such as 1,2-

dibromotetrafluoroethane or carbon tetrabromide (1.5 eq), in anhydrous THF and add it

dropwise to the reaction mixture.

Workup: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow

addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to

room temperature.

Extraction and Purification: Acidify the aqueous layer with 1M HCl to pH ~2. Extract the

product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product

can be purified by recrystallization or column chromatography.

Causality and Trustworthiness: This protocol is based on well-established DoM principles.[7][8]

The use of 2.2 equivalents of n-BuLi is critical: one for the acidic proton and one for the ortho

C-H activation. Low temperatures (-78 °C) are essential to prevent side reactions and ensure

the stability of the aryllithium intermediate.[6] The choice of a non-nucleophilic bromine source

can be important to avoid side reactions.

Synthesis Pathway II: Sandmeyer Reaction Strategy
(Recommended)
This pathway offers superior regiochemical control compared to electrophilic substitution and is

often more scalable than DoM approaches. The strategy relies on the conversion of a primary

aromatic amine to a diazonium salt, which is then substituted with a bromide using a copper(I)
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catalyst. A similar, successful synthesis has been reported for the corresponding methyl ester,

validating this approach.[9]

Overall Workflow
The synthesis begins with a suitable aniline, which is diazotized and then subjected to the

Sandmeyer reaction. If the starting material is an ester, a final hydrolysis step is required.

Core Synthesis
Final Step

Methyl 2-amino-5-fluoro-
4-methylbenzoate Diazonium Salt Intermediate

 Diazotization
(NaNO2, HBr, 0 °C) Methyl 2-bromo-5-fluoro-

4-methylbenzoate

 Sandmeyer Reaction
(CuBr, 0 °C to RT) 2-Bromo-5-fluoro-4-methyl-

benzoic acid

 Saponification
(NaOH, H2O/MeOH) 

Click to download full resolution via product page

Caption: Experimental workflow for the Sandmeyer reaction pathway.

Detailed Experimental Protocol
Part 1: Diazotization and Sandmeyer Reaction (Adapted from the synthesis of the methyl

ester[9])

Preparation: Create a suspension of methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq) in

48% hydrobromic acid (HBr). Cool the mixture to 0 °C in an ice-water bath with vigorous

stirring.

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.0 eq) in water. Add this solution

dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C.

Stir the resulting solution for 30 minutes at 0 °C. The formation of the diazonium salt should

be monitored (e.g., with starch-iodide paper).

Sandmeyer Reaction: To the cold diazonium salt solution, add copper(I) bromide (CuBr, 1.0

eq) portion-wise. The addition may cause gas evolution (N₂).
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Reaction Completion: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 1-2 hours.

Workup and Extraction: Add ethyl acetate to the reaction mixture. Wash the organic layer

sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 2-bromo-5-

fluoro-4-methylbenzoate.

Part 2: Saponification

Hydrolysis: Dissolve the crude methyl ester from the previous step in a mixture of methanol

and water. Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4

hours, or until TLC analysis indicates complete consumption of the starting material.

Acidification: Cool the reaction mixture to room temperature and remove the methanol under

reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

Carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake

with cold water. The product, 2-Bromo-5-fluoro-4-methylbenzoic acid, can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Trustworthiness: This protocol is highly reliable due to its foundation in the well-

understood Sandmeyer reaction mechanism. The regiochemistry is locked in by the position of

the amine on the starting material. Each step is a standard, high-yielding transformation in

organic synthesis, making this a robust and reproducible pathway.

Purification and Characterization
Regardless of the synthetic route chosen, the final product must be rigorously purified and its

identity confirmed.

Table 2: Purification and Analytical Characterization
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Technique Protocol / Expected Results

Purification

Recrystallization from ethanol/water or

purification via column chromatography on silica

gel using a hexane/ethyl acetate gradient.

¹H NMR

Expect distinct signals for the two aromatic

protons (likely doublets), the methyl group

protons (singlet), and the carboxylic acid proton

(broad singlet). Chemical shifts will be

influenced by the electronic effects of the bromo

and fluoro substituents. A related compound,

methyl 2-bromo-4-fluoro-5-methylbenzoate,

shows aromatic protons around δ 7.6 and 7.2

ppm and a methyl singlet at δ 2.18 ppm.[9]

¹³C NMR

Expect 8 distinct carbon signals corresponding

to the aromatic carbons, the methyl carbon, and

the carboxyl carbon.

¹⁹F NMR

A single resonance is expected for the fluorine

atom, likely coupled to the adjacent aromatic

protons.

Mass Spectrometry

The mass spectrum should show a

characteristic isotopic pattern for a

monobrominated compound (M and M+2 peaks

in an approximate 1:1 ratio). HRMS should

confirm the molecular formula C₈H₆BrFO₂.

Infrared (IR)

Expect characteristic peaks for O-H stretching

(broad, ~3000 cm⁻¹) and C=O stretching (~1700

cm⁻¹) of the carboxylic acid, as well as C-H and

C=C aromatic stretches.

Safety Considerations
The synthesis of 2-Bromo-5-fluoro-4-methylbenzoic acid involves several hazardous

materials and reactions that must be handled with appropriate safety precautions in a well-
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ventilated fume hood.

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled

under an inert atmosphere.

Bromine/Bromine Sources: Highly corrosive, toxic, and strong oxidizers. Handle with

extreme care and appropriate personal protective equipment (PPE).

Strong Acids (HBr, HCl): Corrosive and can cause severe burns.

Diazonium Salts: Potentially explosive, especially when isolated in a dry state. These

intermediates should always be kept cold and used in solution without isolation.

Conclusion
While several synthetic strategies for 2-Bromo-5-fluoro-4-methylbenzoic acid are plausible,

the Sandmeyer reaction pathway (Pathway II) emerges as the most dependable and

regiochemically precise method. Its reliance on well-established, high-yielding reactions and

the definitive control of substituent placement make it superior for producing the target

compound with high purity. The Directed ortho-Metalation (DoM) approach is a powerful

alternative, particularly for small-scale synthesis and analog generation, but may require more

rigorous optimization of reaction conditions. The successful synthesis of this versatile building

block opens the door to a wide array of complex molecules for applications in drug discovery

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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